N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 4-methyl group, a pyridin-2-ylmethyl moiety, and a cyclobutanecarboxamide linker. Its synthesis typically involves coupling reactions between substituted thiazole carboxylates and amines, as demonstrated in analogous pathways for related compounds (Fig. 3, ). While its precise biological targets remain under investigation, structural analogs have shown promise in therapeutic applications, including antimicrobial and enzyme-modulating activities .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-6-4-10-16-17(13)21-19(24-16)22(18(23)14-7-5-8-14)12-15-9-2-3-11-20-15/h2-4,6,9-11,14H,5,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCOBDNKBXDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclobutanecarboxylic acid derivative, which is then converted to the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with the amine derivatives, 4-methylbenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine, under controlled conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-substituted thiazole carboxamides , which share a thiazole core linked to diverse substituents. Key structural distinctions from related molecules include:
Key Insights :
- Unlike 6-hydroxynicotinamide derivatives , the absence of polar groups (e.g., -OH) in the target compound may reduce solubility but enhance membrane permeability.
Pharmacological Activity
- Antimicrobial Activity : Analogues like N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide exhibit antibacterial efficacy, likely due to thiazole-mediated disruption of bacterial enzymes . The target compound’s benzo[d]thiazole core may offer similar mechanisms, though its cyclobutane group could alter potency.
- Enzyme Inhibition : Pyridine-thiazole hybrids (e.g., ) show statistically significant activity (p<0.05–0.001) in enzyme inhibition assays, attributed to pyridine’s metal-chelating properties. The target compound’s pyridin-2-ylmethyl group may enhance binding to metalloenzymes .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. Its structural features, including the thiazole and pyridine moieties, suggest a diverse range of biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
1. Structural Overview
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 302.40 g/mol
The structure integrates a thiazole ring, which is known for various biological activities, along with a pyridine group that enhances its pharmacological profile.
Preliminary studies indicate that compounds containing thiazole rings often exert their biological effects through multiple mechanisms, including:
- Inhibition of Tubulin Polymerization : This mechanism is crucial for anticancer activity as it disrupts cell division.
- Modulation of Enzyme Activity : Thiazole derivatives have been shown to influence various enzymes involved in metabolic pathways.
3.1 Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. A study evaluating similar thiazole compounds reported IC values ranging from 0.7 to 1.0 μM against prostate cancer cells and 1.8 to 2.6 μM against melanoma cells . The compound's structural similarity to these effective agents suggests it may possess comparable activity.
3.2 Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against various bacterial strains, indicating potential for further exploration in this area.
4. Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(thiazol-2-yl)benzene sulfonamide | Thiazole, sulfonamide | Anticonvulsant |
| N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine | Thiazole, nitrophenylsulfonamide | Anti-inflammatory |
| 5-Methyl-N-(thiazol-2-yl)benzamide | Thiazole, benzamide | Antimicrobial |
This table highlights how variations in structure can influence biological activity, providing insight into potential modifications for enhanced efficacy.
5.1 Case Study: Anticancer Activity
In a study focusing on thiazole derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against various cancer cell lines. The most potent compounds exhibited IC values below 1 μM against prostate cancer cells . Such findings underscore the therapeutic potential of modifying the thiazole structure to enhance anticancer properties.
Mechanistic studies have shown that compounds similar to this compound can inhibit tubulin polymerization effectively . This action disrupts microtubule dynamics, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between cyclobutanecarboxylic acid derivatives and amine-containing heterocycles. Key steps include:
- Activation of the cyclobutanecarboxylic acid using coupling agents (e.g., EDCI or HATU) .
- Nucleophilic substitution or condensation under controlled conditions (e.g., anhydrous solvents like DMF, temperatures of 0–25°C) .
- Purification via column chromatography or recrystallization, monitored by TLC/HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity by verifying proton environments (e.g., methyl groups on thiazole at ~2.5 ppm, pyridyl protons at 7–9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C21H20N3OS: 378.1284) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How is the molecular structure analyzed for crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths and angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Key parameters include R-factor (<0.05) and electron density maps for disorder resolution .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Compare IC50 values under standardized assays (e.g., enzyme inhibition at pH 7.4, 37°C) .
- Structural Analog Comparison : Evaluate substituent effects (e.g., replacing pyridin-2-ylmethyl with pyridin-3-ylmethyl alters target binding, as seen in related sulfonamide derivatives) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in reported EC50 values due to assay conditions .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the cyclobutane ring with a cyclopentane to assess conformational flexibility .
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro at the 5-position of the thiazole) to enhance electrophilic interactions with target proteins .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to enzymes like dihydropteroate synthase .
Q. What computational methods predict solubility and formulation stability?
- Methodological Answer :
- COSMO-RS : Predicts solubility in solvents (e.g., logP ~2.8 suggests moderate aqueous solubility) .
- Molecular Dynamics (MD) : Simulates degradation pathways under physiological conditions (e.g., hydrolysis susceptibility of the amide bond at low pH) .
Q. How are toxicity profiles evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assays on HEK293 cells (IC50 >100 µM indicates low toxicity) .
- hERG Channel Binding : Patch-clamp studies to assess cardiac risk (Ki >10 µM preferred) .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
